チオフェン-2-カルボン酸銅(I)

概要

説明

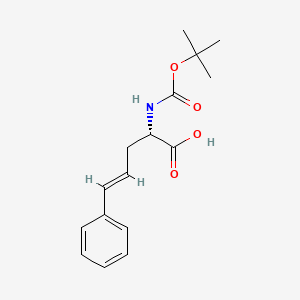

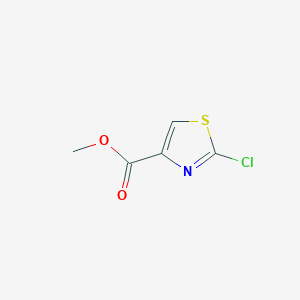

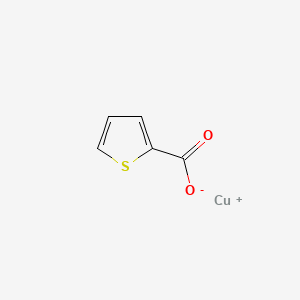

Copper(I) thiophene-2-carboxylate, also known as CuTC, is a coordination complex derived from copper and thiophene-2-carboxylic acid . It is used as a reactant for studies of xenobiotic response safener derivatives, synthesis of functionalized BODIPY dye analogs, orthogonal cross-coupling reactions, preparation of parent borondipyrromethene system, and Copper mediated cross-coupling .

Synthesis Analysis

Copper(I) thiophene-2-carboxylate is a coordination complex derived from copper and thiophene-2-carboxylic acid . It is used as a reagent to promote the Ullmann reaction between aryl halides . The compound can be prepared from 2-thiophene carboxylic acid and Cu2O upon heating in toluene and azeotropic removal of water .Molecular Structure Analysis

The empirical formula of Copper(I) thiophene-2-carboxylate is C5H3CuO2S . The molecular weight is 190.69 g/mol . The SMILES string representation is [Cu]OC(=O)c1cccs1 .Chemical Reactions Analysis

Copper(I) thiophene-2-carboxylate mediates most efficiently intermolecular cross-coupling reactions of aryl, heteroaryl, and vinylstannanes with vinyl iodides at low temperature in high yields . It is used as a reagent to promote the Ullmann reaction between aryl halides .Physical and Chemical Properties Analysis

Copper(I) thiophene-2-carboxylate is a solid substance . It has a molecular weight of 190.69 g/mol . The compound’s empirical formula is C5H3CuO2S .科学的研究の応用

直接N-アリール化のための触媒

チオフェン-2-カルボン酸銅(I) (CuTC)は、アリールヨージド、アリールブロミド、およびアリールクロリドを用いたイミダゾールおよびピラゾールの直接N-アリール化のための用途の広い非窒素配位子系触媒として使用されます . このプロトコルにより、H N-複素環とアリールハライドのクロスカップリングによるN-アリール複素環付加物の優れた収率での調製が可能です .

Cu触媒によるC-Cカップリング反応

CuTCは、銅触媒によるC-Cカップリング反応で使用されます . これらの変換は、医薬品、農薬、天然物、および機能性材料の合成に広く利用されています . 反応には、いくつかの戦略を通じて、C sp3 -C sp3、C sp3 -C sp2、C sp3 -C sp、C sp2 -C sp2、およびC sp -C sp結合の形成が含まれます .

異生物質応答セーフナー誘導体の研究

CuTCは、異生物質応答セーフナー誘導体の研究における反応物または試薬として使用されます . これらの化合物は、作物を農薬の有害な影響から保護するために使用されます .

機能化BODIPY色素アナログの合成

CuTCは、機能化BODIPY(ボロンジピロメテン)色素アナログの合成で使用されます . これらの色素は、バイオイメージング、光線力学療法、および有機発光ダイオードなど、さまざまな分野で使用されます .

直交クロスカップリング反応

CuTCは、直交クロスカップリング反応で使用されます . これらの反応は、多くの複雑な有機分子の合成において基本的な炭素-炭素結合を形成するために使用されます .

親ボロンジピロメテン系

CuTCは、親ボロンジピロメテン系の調製に使用されます . この系は、BODIPY色素の合成における重要な構成要素です .

銅媒介クロスカップリング

CuTCは、銅媒介クロスカップリングで使用されます . これは、広範囲の有機化合物の合成において不可欠な炭素-炭素結合の形成のための強力なツールです .

作用機序

Target of Action

Copper(I) thiophene-2-carboxylate, also known as CuTC, is a coordination complex derived from copper and thiophene-2-carboxylic acid . The primary targets of CuTC are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various organic reactions due to their reactivity .

Mode of Action

CuTC interacts with its targets (aryl halides) to promote the Ullmann reaction . The Ullmann reaction is a coupling reaction in organic chemistry, where two aryl halides are coupled together using a copper catalyst . CuTC mediates this reaction most efficiently, even at low temperatures .

Biochemical Pathways

The Ullmann reaction, facilitated by CuTC, affects the carbon-carbon bond formation in biochemical pathways . This reaction is significant in the synthesis of biaryls, which are essential structures in various biologically active compounds .

Result of Action

The primary result of CuTC’s action is the formation of biaryl compounds through the Ullmann reaction . Biaryl compounds are used in various fields, including pharmaceuticals, agrochemicals, and materials science . Therefore, CuTC’s action significantly contributes to the synthesis of these valuable compounds.

Action Environment

CuTC is sensitive to both air and light . Therefore, it should be stored under inert gas (nitrogen or argon) at 2–8 °C . These environmental factors can influence the action, efficacy, and stability of CuTC . Proper storage and handling conditions are crucial to maintain its reactivity and effectiveness as a catalyst .

Safety and Hazards

Copper(I) thiophene-2-carboxylate is classified as an irritant . It is toxic to aquatic life with long-lasting effects . The safety data sheet advises to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . It is recommended to wear personal protective equipment/face protection, avoid dust formation, do not get in eyes, on skin, or on clothing, ensure adequate ventilation, avoid ingestion and inhalation, keep containers tightly closed in a dry, cool and well-ventilated place, store under an inert atmosphere, and protect from light .

将来の方向性

Copper(I) thiophene-2-carboxylate has found application in numerous other palladium-catalyzed C–C bond-forming reactions . It has also been used in enantioselective allylation reactions and very recently in asymmetric 1,4-additions . This suggests that Copper(I) thiophene-2-carboxylate has potential for further applications in organic synthesis.

生化学分析

Biochemical Properties

Copper(I) thiophene-2-carboxylate is known to mediate efficiently intermolecular cross-coupling reactions of aryl, heteroaryl, and vinyl stannanes with vinyl iodides at low temperature in high yields

Molecular Mechanism

Copper(I) thiophene-2-carboxylate is known to promote the Ullmann reaction between aryl halides

特性

IUPAC Name |

copper(1+);thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S.Cu/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJMFSWCBVEHBA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3CuO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894113 | |

| Record name | Copper(I)-thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68986-76-5 | |

| Record name | (2-Thiophenecarboxylato-κO2,κS1)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68986-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuprous 2-thiophenecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068986765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(I)-thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(I) 2-Thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPROUS 2-THIOPHENECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7519WBL07L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。